molecular formula C14H14N4O2 B8525699 2-[4-(1H-1,2,4-triazol-1-yl)butyl]-1H-isoindol-1,3(2H)-dione

2-[4-(1H-1,2,4-triazol-1-yl)butyl]-1H-isoindol-1,3(2H)-dione

Cat. No.: B8525699
M. Wt: 270.29 g/mol
InChI Key: JHWHGIOEGLOAEK-UHFFFAOYSA-N
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Description

2-[4-(1H-1,2,4-triazol-1-yl)butyl]-1H-isoindol-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

2-[4-(1,2,4-triazol-1-yl)butyl]isoindole-1,3-dione

InChI

InChI=1S/C14H14N4O2/c19-13-11-5-1-2-6-12(11)14(20)18(13)8-4-3-7-17-10-15-9-16-17/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

JHWHGIOEGLOAEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C=NC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 9.0 g of 1H-1,2,4-triazole, 6.24 g of approximately 50% sodium hydride in oil and 130 ml of dimethylformamide was stirred for 1.5 hours, then 33 g of N-(4-bromobutyl)phthalimide was added and this mixture was heated on a steam bath for 6 hours, then concentrated to a solid residue. Water and methylene chloride were added, the organic layer was separated, washed with water, dried and concentrated to a residue. This residue was recrystallized from ethanol, giving 27.3 g of 2-[4-(1H-1,2,4-triazol-1-yl)butyl]-1H-isoindol-1,3(2H)-dione.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of about 9.0 g of 1H-1,2,4-triazole, about 6.24 g of approximately 50% sodium hydride in oil and about 130 ml of dimethylformamide was stirred for about 1.5 hours, then about 33 g of bromobutylphthalimide was added and this mixture was heated on a steam bath for about 6 hours, then concentrated to a solid residue. Water and methylene chloride were added, the organic layer was separated, washed with water, dried and concentrated to a residue. This residue was recrystallized from ethanol, giving about 27.3 g of 2-[4-(1H-1,2,4-triazol-1-yl)butyl]-1H-isoindol-1,3(2H)-dione.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
bromobutylphthalimide
Quantity
33 g
Type
reactant
Reaction Step Two

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